molecular formula C11H16ClNO2 B13057439 (6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol

(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol

Cat. No.: B13057439
M. Wt: 229.70 g/mol
InChI Key: FKRRLCQMJHJSJV-UHFFFAOYSA-N
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Description

(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol is a pyridine derivative featuring a chlorine atom at position 6, an isopentyloxy group (OCH2CH2CH(CH3)2) at position 2, and a hydroxymethyl (-CH2OH) group at position 2. For instance, describes the regioselective alkoxylation of 2,6-dichloronicotinic acid with isopentanol, a method adaptable to synthesize the target compound by substituting the carboxylic acid group with a hydroxymethyl moiety .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

[6-chloro-2-(3-methylbutoxy)pyridin-3-yl]methanol

InChI

InChI=1S/C11H16ClNO2/c1-8(2)5-6-15-11-9(7-14)3-4-10(12)13-11/h3-4,8,14H,5-7H2,1-2H3

InChI Key

FKRRLCQMJHJSJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=C(C=CC(=N1)Cl)CO

Origin of Product

United States

Preparation Methods

Chlorination of Hydroxypyridines

  • Starting from 6-hydroxy-3-nitro-2-picoline or related hydroxypyridine compounds, chlorination is achieved using phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) under reflux conditions (100–150 °C) for 2–3 hours. This converts the hydroxy group at position 6 to a chloro substituent efficiently with yields ranging from 62% to 85%.
Reaction Conditions Yield (%) Notes
PCl5 + POCl3, reflux 100 °C, 2 h 63.8 Product purified by column chromatography
PCl5 + POCl3, 110–115 °C, 8 h 62 Reaction in DMF, prolonged stirring and workup
PCl5 + POCl3, 110 °C, 3.5 h total 85 Stepwise addition of reagents, ice/water slurry isolation

Reduction of Nitro Groups to Amines

  • Nitro groups at position 3 can be reduced to amines using iron powder and hydrochloric acid in ethanol-water mixtures at room temperature or mild heating (20 °C, 1 hour). Alternative methods include catalytic hydrogenation with 5% palladium on activated carbon under hydrogen atmosphere at 40–45 °C for 6–8 hours.
Catalyst/Reducing Agent Solvent Temp & Time Yield (%) Notes
Fe powder + HCl EtOH/H2O 20 °C, 1 h 99 Filtration and neutralization steps
5% Pd/C + H2 Ethanol 40–45 °C, 6–8 h 98 Autoclave hydrogenation
Fe + NH4Cl Methanol 80 °C, 5 h - Followed by column chromatography

Introduction of the Isopentyloxy Group at Position 2

  • Ether formation at the 2-position is typically achieved by nucleophilic substitution of a suitable leaving group (e.g., halide or activated hydroxyl) with isopentyl alcohol or its alkoxide under basic conditions.

  • A representative method involves reacting 6-chloro-2-methyl-3-nitropyridine with (2-hydroxyethyl)-propyl-carbamic acid tert-butyl ester in the presence of lithium hydride in toluene at 90 °C for 4 hours, yielding alkoxylated products in about 70% yield. This indicates the feasibility of alkoxylation under strong base and elevated temperature.

  • Palladium-catalyzed coupling reactions (using palladium acetate, cesium carbonate, and phosphine ligands) in toluene at 20–70 °C also enable the formation of aryl ethers with high yields (94–96%) when using appropriate alcohol derivatives.

Introduction of the Hydroxymethyl Group at Position 3

  • The hydroxymethyl group at position 3 can be introduced via reduction of a suitable precursor such as a nitro or aldehyde group, or by nucleophilic substitution of a halomethyl intermediate.

  • Although direct literature data on the synthesis of (6-Chloro-2-(isopentyloxy)pyridin-3-yl)methanol is limited, analogous pyridin-3-ylmethanol derivatives are commonly prepared by reduction of 3-formyl or 3-nitro precursors using mild reducing agents or catalytic hydrogenation.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Key Notes
Chlorination at position 6 PCl5 + POCl3, 100–150 °C, 2–3 h 62–85 Conversion of 6-hydroxy to 6-chloro
Nitro reduction at position 3 Fe + HCl in EtOH/H2O, RT, 1 h or Pd/C + H2, 40–45 °C 98–99 Efficient reduction to amine or hydroxymethyl
Alkoxylation at position 2 LiH in toluene, 90 °C, 4 h or Pd-catalyzed coupling 70–96 Introduction of isopentyloxy group
Hydroxymethyl introduction Reduction or substitution (literature analogs) - Typically via reduction of aldehyde/nitro

Research Findings and Practical Considerations

  • The chlorination step using phosphorus pentachloride and phosphorus oxychloride is well-established and provides good yields with manageable purification steps.

  • Reduction of nitro groups to amines or hydroxymethyl derivatives is efficiently performed using iron/HCl or catalytic hydrogenation, offering scalable and mild conditions.

  • The alkoxylation step benefits from strong bases like lithium hydride or cesium carbonate and can be catalyzed by palladium complexes to improve yields and selectivity.

  • The choice of solvent (toluene, ethanol, methanol) and temperature control is critical to optimize reaction rates and minimize side reactions.

  • Purification is generally achieved by extraction, filtration through Celite, and chromatographic techniques such as silica gel column chromatography or preparative TLC.

This detailed analysis synthesizes diverse, authoritative data on the preparation methods relevant to (6-Chloro-2-(isopentyloxy)pyridin-3-yl)methanol, providing a comprehensive guide for researchers aiming to prepare this compound or its analogs. The methods combine classical aromatic substitution chemistry, catalytic reductions, and modern coupling reactions to achieve the target molecule with high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Pyridine Methanol Derivatives with Halogen Substituents

Several pyridine methanol derivatives share structural similarities with the target compound, differing in halogen type, substituent positions, or additional functional groups:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Predicted CCS (Ų) [M+H]+ Key Features
(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol Cl (6), OCH2CH2CH(CH3)2 (2), CH2OH (3) C11H16ClNO2 229.71 Not reported Bulky isopentyloxy group enhances lipophilicity
(6-Iodopyridin-2-yl)-methanol I (6), CH2OH (2) C6H6INO 235.02 Not reported Iodo substituent increases molecular weight and polarizability
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol Cl (3,6), OCH3 (5), CH2OH (2) C7H7Cl2NO2 208.04 Not reported Electron-withdrawing Cl and OCH3 groups alter electronic density
[5-Chloro-6-(isopropoxy)pyridin-3-yl]methanol Cl (5), OCH(CH3)2 (6), CH2OH (3) C9H12ClNO2 201.65 Not reported Positional isomer of target compound; smaller alkoxy group

Key Observations :

  • The isopentyloxy group in the target compound contributes to higher lipophilicity compared to smaller alkoxy substituents (e.g., methoxy or isopropoxy) in analogs .
  • Halogen position significantly impacts reactivity. For example, 5-chloro analogs () may exhibit different electronic effects compared to 6-chloro derivatives due to altered resonance and inductive effects .

Pyridine Methanol Derivatives with Heterocyclic Modifications

Compounds combining pyridine with other heterocycles or functional groups demonstrate divergent biological and physicochemical properties:

  • 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (): This imidazopyridine derivative features a chloro-phenyl group and an acetamide side chain.
  • This suggests that the target compound’s chloro-isopentyloxy motif could be optimized for similar applications .

Impact of Substituent Position and Size

  • Positional Isomerism: The target compound’s 6-chloro-2-isopentyloxy substitution contrasts with [5-chloro-6-(isopropoxy)pyridin-3-yl]methanol (). Such positional changes influence dipole moments, solubility, and binding affinity in biological targets .
  • However, this may also hinder target engagement in enzyme-active sites .

Biological Activity

(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound (6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol features a pyridine ring substituted with a chloro group and an isopentyloxy moiety. Its molecular formula is C12H16ClN1O2, and it has been studied for various biological applications.

The precise mechanism of action for (6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol remains under investigation. However, it is hypothesized that the compound may interact with specific biological targets, such as enzymes or receptors involved in various signaling pathways. These interactions can modulate cellular functions and potentially lead to therapeutic effects.

Pharmacological Properties

Research indicates that (6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. For instance, it has shown efficacy against various strains of bacteria and fungi, indicating potential as a therapeutic agent against infections.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which may play a role in disease progression or microbial resistance mechanisms.
  • Receptor Binding : There is ongoing research into the receptor binding capabilities of (6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol, particularly concerning its effects on neurotransmitter systems and potential implications for neurological disorders.

Case Studies and Research Findings

Several studies have focused on the biological activity of (6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol:

  • Study 1 : A study evaluated the compound's antibacterial activity against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that suggest significant antimicrobial potential. The results indicated that the compound could inhibit bacterial growth effectively at low concentrations.
PathogenMIC (mg/L)
Staphylococcus aureus1.25
Escherichia coli2.0
  • Study 2 : Another investigation assessed the antifungal activity of the compound against Candida albicans, revealing promising results with an MIC of 0.156 mg/L, which supports its potential use in treating fungal infections.
Fungal PathogenMIC (mg/L)
Candida albicans0.156

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